2-[2-(3,4-dimethoxyphenyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4H-isoquinoline-1,3-dione 2-[2-(3,4-dimethoxyphenyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4H-isoquinoline-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC0842769
InChI: InChI=1S/C19H25NO4/c1-23-16-8-7-13(11-17(16)24-2)9-10-20-18(21)12-14-5-3-4-6-15(14)19(20)22/h7-8,11,14-15H,3-6,9-10,12H2,1-2H3
SMILES: COC1=C(C=C(C=C1)CCN2C(=O)CC3CCCCC3C2=O)OC
Molecular Formula: C19H25NO4
Molecular Weight: 331.4 g/mol

2-[2-(3,4-dimethoxyphenyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4H-isoquinoline-1,3-dione

CAS No.:

Cat. No.: VC0842769

Molecular Formula: C19H25NO4

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(3,4-dimethoxyphenyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4H-isoquinoline-1,3-dione -

Specification

Molecular Formula C19H25NO4
Molecular Weight 331.4 g/mol
IUPAC Name 2-[2-(3,4-dimethoxyphenyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4H-isoquinoline-1,3-dione
Standard InChI InChI=1S/C19H25NO4/c1-23-16-8-7-13(11-17(16)24-2)9-10-20-18(21)12-14-5-3-4-6-15(14)19(20)22/h7-8,11,14-15H,3-6,9-10,12H2,1-2H3
Standard InChI Key YSEBLMJQFPHHDB-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCN2C(=O)CC3CCCCC3C2=O)OC
Canonical SMILES COC1=C(C=C(C=C1)CCN2C(=O)CC3CCCCC3C2=O)OC

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